Romidepsin, also known as FK228 or depsipeptide, is a potent and selective inhibitor of histone deacetylases (HDACs), primarily used in the treatment of cutaneous T-cell lymphoma. It was originally isolated from the fermentation broth of the bacterium Chromobacterium violaceum, found in Japanese soil samples. Romidepsin is classified as a prodrug, which means it requires metabolic conversion to become active within cells. Its mechanism of action involves the inhibition of HDAC enzymes, which play a crucial role in regulating gene expression by modifying histones.
Romidepsin is derived from natural sources, specifically from Chromobacterium violaceum. It falls under the category of HDAC inhibitors, which are compounds that interfere with the function of HDAC enzymes. This class of drugs is significant in cancer therapy due to their ability to restore normal gene expression patterns in tumor cells.
The synthesis of romidepsin can be approached through two main methods: biological fermentation and chemical synthesis. The chemical synthesis typically involves solid-phase peptide synthesis techniques.
Romidepsin has a complex molecular structure characterized by its bicyclic peptide framework.
The structure includes multiple functional groups that contribute to its activity as an HDAC inhibitor. The presence of a disulfide bond is particularly important for its activation within cells .
Romidepsin undergoes several key reactions during its synthesis and activation:
Romidepsin acts primarily as an HDAC inhibitor through the following process:
Romidepsin exhibits high plasma protein binding (92%-94%) and undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes .
Romidepsin has significant applications in oncology:
Romidepsin (C₂₄H₃₆N₄O₆S₂; molecular weight 540.69 g/mol) is a naturally occurring bicyclic depsipeptide originally isolated from Chromobacterium violaceum strain WB968. Its structure features a unique 16-membered macrocycle composed of four amino acid residues: (D)-valine, (D)-cysteine, L-valine, and L-proline. The molecule contains a disulfide bridge (-S-S-) between the sulfur atoms of the (D)-cysteine and L-cysteine residues, conferring a rigid three-dimensional conformation essential for biological activity. This bicyclic architecture includes three chiral centers at C4 (S), C10 (S), and C21 (R), and adopts a twisted β-sheet conformation stabilized by intramolecular hydrogen bonds. The presence of both ester (depsi) and amide (peptide) bonds classifies it as a depsipeptide, distinguishing it from purely peptide-based HDAC inhibitors [4] [5] [9].
Table 1: Structural Features of Romidepsin
Characteristic | Description |
---|---|
Molecular Formula | C₂₄H₃₆N₄O₆S₂ |
IUPAC Name | (1S,4S,7Z,10S,16E,21R)-7-ethylidene-4,21-diisopropyl-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone |
Key Functional Groups | Disulfide bond, thioester, ketone, amide, ester |
Chiral Centers | C4 (S), C10 (S), C21 (R) |
Macrocycle Size | 16-membered ring |
Natural Source | Chromobacterium violaceum fermentation |
Romidepsin functions as a potent inhibitor of zinc-dependent histone deacetylases (HDACs), exhibiting highest affinity for Class I isoforms (HDAC1, HDAC2, HDAC3, HDAC8). Biochemical assays reveal nanomolar inhibitory concentrations (IC₅₀) against HDAC1 (0.036 nM) and HDAC2 (0.047 nM), significantly lower than those for Class IIa/IIb enzymes (e.g., HDAC4 IC₅₀ = 2.18 μM). This class-selective inhibition arises from the compound's ability to chelate the catalytic zinc ion within the HDAC active site via its reduced dithiol moiety. Competitive binding studies confirm romidepsin occupies the enzyme's substrate tunnel, sterically blocking access to the catalytic core. Downstream epigenetic effects include hyperacetylation of histones H3 and H4, leading to transcriptional reactivation of silenced tumor suppressor genes (e.g., p21ᴡᵃᶠ¹/ᶜⁱᵖ¹). At therapeutic concentrations, romidepsin induces G1/S and G2/M cell cycle arrest, caspase-dependent apoptosis, and inhibits angiogenesis through HIF-1α destabilization [1] [4] [9].
Table 2: HDAC Isoform Selectivity Profile of Romidepsin
HDAC Class | Isoforms | IC₅₀ (nM) | Relative Potency |
---|---|---|---|
Class I | HDAC1 | 0.036 | 1000x vs. Class II |
HDAC2 | 0.047 | ||
HDAC3 | 1.40 | ||
HDAC8 | 4.85 | ||
Class IIa | HDAC4 | 2180 | Low |
HDAC5 | 527 | ||
Class IIb | HDAC6 | 9.5 | Moderate |
HDAC10 | 12.3 | ||
Class IV | HDAC11 | 1240 | Low |
Romidepsin functions as a prodrug requiring intracellular activation via reduction of its disulfide bond. In its native oxidized state, the bicyclic structure limits interaction with HDACs. Cellular uptake occurs primarily through passive diffusion and carrier-mediated transport (e.g., OATP1B3). Intracellular glutathione (GSH) reduces the disulfide bond, generating a linear dithiol species that exposes the zinc-binding thiol group. This reduced form undergoes a conformational shift, enabling high-affinity zinc chelation in HDAC catalytic pockets. The reduction is catalyzed by cytosolic reductases, including glutathione disulfide reductase (GSR) and thioredoxin reductase (TXNRD). Crucially, the reduced species exhibits 100-fold greater HDAC inhibitory activity than the oxidized prodrug. The intracellular reduction also confers selectivity toward malignant cells, which typically exhibit elevated reductive capacity due to increased GSH levels and reductase expression. This activation mechanism distinguishes romidepsin from hydroxamate-based HDAC inhibitors like vorinostat [4] [5] [9].
Table 3: Key Steps in Romidepsin Prodrug Activation
Step | Process | Key Players | Consequence |
---|---|---|---|
Cellular Uptake | Passive diffusion & OATP1B3 transport | Organic anion transporters | Intracellular accumulation |
Disulfide Reduction | GSH-dependent reduction | Glutathione, GSR, TXNRD | Linear dithiol formation |
Conformational Change | Structural unfolding | Molecular flexibility | Exposure of zinc-binding thiol |
HDAC Binding | Zinc ion chelation | HDAC catalytic domain | Enzyme inhibition (Ki = 0.2–1.5 nM) |
Romidepsin exhibits linear pharmacokinetics across doses of 1.0–24.9 mg/m². Population pharmacokinetic modeling (NONMEM) identifies a biphasic elimination pattern best described by a two-compartment model. Key parameters include a mean volume of distribution at steady state (Vss) of 44.5 L, indicating extensive tissue penetration beyond plasma. Plasma protein binding is 92–94%, primarily to alpha-1-acid glycoprotein (AAG). Systemic clearance (CL) averages 15.9 L/h with moderate interindividual variability (37%). The terminal half-life is approximately 3 hours, with no accumulation upon weekly dosing [2] [6] [10].
Hepatic metabolism predominates (>90%), mediated primarily by CYP3A4 (75% contribution), with minor roles for CYP3A5 (16.8%), CYP1A1, CYP2B6, and CYP2C19. Ten metabolites are detected, none exceeding 10% of parent drug exposure. Biliary excretion accounts for 79.4% of elimination, with fecal excretion as the major route. Renal clearance is negligible (<1%). Population pharmacokinetic analyses demonstrate no significant effects of age, race, sex, or genetic polymorphisms in CYP3A4/5, SLCO1B3, or ABCB1 on drug exposure. Mild hepatic impairment (Child-Pugh A) does not alter pharmacokinetics, though moderate/severe impairment reduces clearance by 25–40%, necessitating dose adjustments [2] [7] [10].
Table 4: Pharmacokinetic Parameters of Romidepsin
Parameter | Value | Methodology | Cohort |
---|---|---|---|
Vss | 44.5 L | Population PK modeling (NONMEM) | Advanced cancer patients |
CL | 15.9 L/h (37% IIV*) | Two-compartment model | T-cell lymphoma patients |
t₁/₂α | 0.5 hours | Non-compartmental analysis | Phase I solid tumor patients |
t₁/₂β | 3.0 hours | Non-compartmental analysis | Phase I solid tumor patients |
Protein Binding | 92–94% | Equilibrium dialysis | Human plasma in vitro |
Metabolic Pathways | CYP3A4 (75%), CYP3A5 (17%) | Recombinant CYP enzymes | Human liver microsomes |
Fecal Excretion | 79.4% | Radioisotope tracing | Rodent models |
*IIV = Interindividual Variability |
Table 5: Chemical Compound Nomenclature
Identifier Type | Name |
---|---|
Generic Name | Romidepsin |
Trade Name | Istodax® |
CAS Number | 128517-07-7 |
IUPAC Name | (1S,4S,7Z,10S,16E,21R)-7-ethylidene-4,21-bis(1-methylethyl)-2-oxa-12,13-dithia-5,8,20,23-tetraazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone |
Former Code Names | FK228, FR901228, NSC 630176, depsipeptide |
SMILES | C/C=C1/NC(=O)[C@H]2CSSCC/C=C/C@HOC(=O)C@@HC(C)C |
InChI Key | OHRURASPPZQGQM-GCCNXGTGSA-N |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1